molecular formula C17H21NO6S B1234116 5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide

5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide

Cat. No. B1234116
M. Wt: 367.4 g/mol
InChI Key: PGNHEMMGNNRUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide is a sulfonamide.

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of related sulfonamide compounds, highlighting methodologies that could potentially be applied to or derived from the compound . For example, studies have detailed the synthesis of N-substituted benzene sulfonamides, emphasizing the use of spectroscopic techniques like NMR and EI-MS for structural establishment (Fatima et al., 2013).

Biological Screening

  • Some derivatives of related compounds have been screened for biological activities, such as antioxidant properties and enzyme inhibition activities. For instance, certain N-substituted benzene sulfonamides have shown significant inhibitory activity against acetylcholinesterase enzyme, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Fatima et al., 2013).

Molecular Structure Analysis

  • Studies have also focused on the molecular and solid-state structures of related compounds, utilizing techniques like X-ray powder diffraction and DFT studies. These analyses provide insights into the conformational and crystallographic properties of such compounds, which are essential for understanding their chemical behavior and interaction with biological targets (Rahmani et al., 2017).

Anticancer Evaluation

  • The anticancer potential of related compounds has been evaluated, with certain derivatives displaying potent cytotoxic activity against various cancer cell lines. This suggests that derivatives of "5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide" could also possess significant anticancer properties, warranting further investigation (Ravichandiran et al., 2019).

Antimicrobial Activity

  • The antimicrobial activities of sulfonamide derivatives have been studied, indicating the potential of such compounds in developing new antimicrobial agents. Research shows that structural modifications, like the introduction of methoxyphenyl radicals, significantly influence antimicrobial efficacy (Aziz‐ur‐Rehman et al., 2013).

Catalytic Applications

  • Additionally, related compounds have been investigated for their catalytic applications, such as in the conversion of biomass-derived intermediates into biofuels, demonstrating the versatility of sulfonamide compounds in both pharmaceutical and industrial chemistry (Antunes et al., 2014).

properties

Molecular Formula

C17H21NO6S

Molecular Weight

367.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)furan-2-carboxamide

InChI

InChI=1S/C17H21NO6S/c1-22-11-3-10-18-17(19)16-9-6-14(24-16)12-25(20,21)15-7-4-13(23-2)5-8-15/h4-9H,3,10-12H2,1-2H3,(H,18,19)

InChI Key

PGNHEMMGNNRUMA-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COCCCNC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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